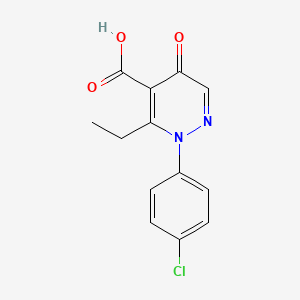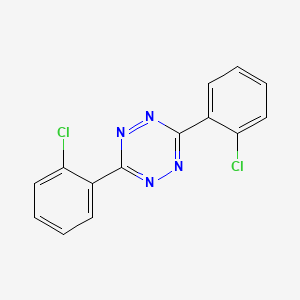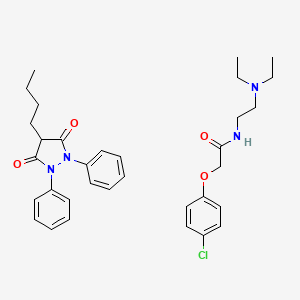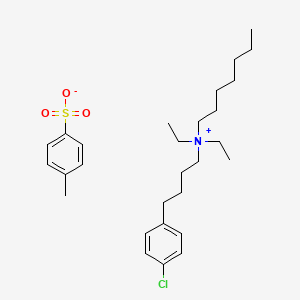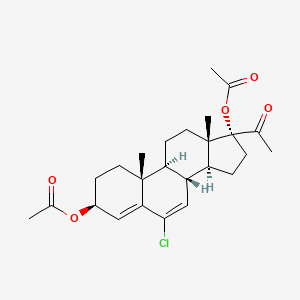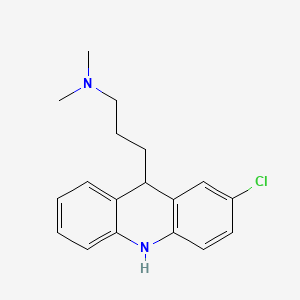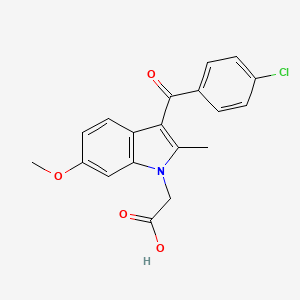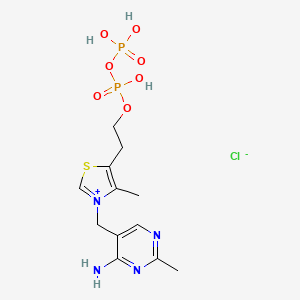
Thiamine pyrophosphate
Descripción general
Descripción
Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is a derivative of thiamine (vitamin B1) produced by the enzyme thiamine diphosphokinase . TPP is a cofactor present in all living systems, where it catalyzes several biochemical reactions . It is synthesized in the cytosol and is required for the activity of transketolase in the cytosol and for the activity of pyruvate-, oxoglutarate-, and branched-chain keto acid dehydrogenases in the mitochondria .
Synthesis Analysis
The yeast Saccharomyces cerevisiae synthesizes TPP de novo, which involves the independent formation of two ring structures, 2-methyl-4-amino-5-hydroxymethylpyrimidine and 4-methyl-5-β-hydroxyethylthiazole, in the early steps . Nineteen genes involved in the synthesis of TPP and the utilization of thiamine have been identified .Molecular Structure Analysis
TPP consists of a pyrimidine ring connected to a thiazole ring, which is in turn connected to a pyrophosphate (diphosphate) functional group . The thiazole ring, which contains nitrogen and sulfur, is the most commonly involved part of TPP in reactions .Chemical Reactions Analysis
TPP acts as an electron sink to stabilize key carbanion intermediates . It plays a catalytic role in the benzoin condensation reaction, which mimics the mechanism of TPP-dependent enzymatic reactions in biological systems .Physical And Chemical Properties Analysis
TPP is a solid substance with a characteristic odor . Its molecular formula is C12H19N4O7P2S, and its molecular weight is 425.314 Da .Aplicaciones Científicas De Investigación
Metabolic Pathway Regulation
TPP is crucial for the regulation of key metabolic pathways, including the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway . It acts as a coenzyme for several enzymes within these pathways, influencing the metabolic flexibility and ability of organisms to adapt to changes in photoperiod . This application is particularly relevant in plant physiology, where TPP levels are essential for acclimation to varying light conditions.
Mitochondrial Function
In mammalian cells, TPP is transported into mitochondria, where it is involved in cellular respiration . The mitochondrial thiamine pyrophosphate transporter (MTPPT) is responsible for this process, and research has shown that TPP uptake is crucial for maintaining mitochondrial function . This has implications for understanding diseases associated with mitochondrial dysfunction.
Riboswitch Mechanism
TPP riboswitches are RNA elements that regulate gene expression in response to the presence of TPP . These riboswitches are found in various organisms, including plants, bacteria, fungi, and archaea, and are considered potential targets for developing new antibiotics or other therapeutic agents .
Enzymatic Cofactor Role
TPP serves as a coenzyme for several critical enzymes, such as pyruvate decarboxylase, transketolase, and alpha-ketoglutarate dehydrogenase . These enzymes are involved in key biochemical processes like glycolysis and the Calvin cycle, making TPP essential for energy production and carbon fixation in living organisms.
Neurological Health
Research has indicated that TPP is important for neurological health due to its role in nerve conduction and neurotransmitter synthesis . Deficiencies in TPP can lead to neurological disorders, and thus, understanding its uptake and function in the nervous system is a significant area of study.
Photorespiration and Carbon Metabolism
TPP is implicated in the regulation of photorespiration and central carbon metabolism in plants . Studies have shown that appropriate levels of TPP are necessary for plants to effectively manage the diurnal oscillation of metabolites and maintain metabolic homeostasis .
Clinical Implications of Mutations
Mutations in the human MTPPT gene can lead to severe metabolic disorders, such as Amish lethal microcephaly and neuropathy . Research into the physiological impact of these mutations provides insights into the importance of TPP in human health and can guide the development of treatments for these conditions.
Acetylcholine Synthesis
TPP is involved in the synthesis of acetylcholine, a neurotransmitter essential for muscle function and memory . This application is significant in the context of diseases like Alzheimer’s, where acetylcholine levels are affected.
Mecanismo De Acción
Target of Action
Thiamine pyrophosphate (TPP), also known as thiamine diphosphate, is the active form of vitamin B1 . It serves as a cofactor for several enzymes involved in carbohydrate metabolism . The primary targets of TPP are enzymes such as transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes play crucial roles in various metabolic pathways, contributing to the normal functioning of cells .
Mode of Action
TPP interacts with its target enzymes by acting as a coenzyme, facilitating the transfer of aldehyde groups in metabolic reactions . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This interaction with its targets leads to changes in metabolic processes, influencing the conversion of carbohydrates and fat into energy .
Biochemical Pathways
TPP is involved in key metabolic pathways such as the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids . By acting as a cofactor in these pathways, TPP plays a significant role in maintaining cellular homeostasis and energy production .
Pharmacokinetics
The pharmacokinetics of TPP involves its absorption, distribution, metabolism, and excretion (ADME). Thiamine, the precursor of TPP, cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . It undergoes pyrophosphorylation by thiamine pyrophosphokinase to form TPP . More research is needed to fully understand the ADME properties of TPP and their impact on its bioavailability.
Result of Action
The action of TPP results in several molecular and cellular effects. It plays an important role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Moreover, it regulates neural excitability in injured neurons in the dorsal root ganglion (DRG), suppressing thermal hyperalgesia and improving analgesia .
Action Environment
The action of TPP can be influenced by environmental factors. For instance, photosynthetic and metabolic phenotypes of TPP riboswitch mutants are photoperiod dependent . This suggests that TPP also plays a role in metabolic acclimation to the photoperiod . Maintaining appropriate cellular levels of thiamin vitamers is important for the plant’s metabolic flexibility and ability to acclimate to an altered photoperiod .
Safety and Hazards
TPP is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, contaminated clothing should be removed, and the skin should be rinsed with water .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O7P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046262 | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |
| Record name | Cocarboxylase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cocarboxylase | |
CAS RN |
154-87-0 | |
| Record name | Thiamine pyrophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cocarboxylase [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cocarboxylase chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocarboxylase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COCARBOXYLASE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thiamine pyrophosphate interact with its target enzymes?
A1: TPP acts as a coenzyme for several critical enzymes involved in carbohydrate metabolism. It binds to these enzymes, typically through non-covalent interactions, and facilitates the decarboxylation of alpha-keto acids, including pyruvate and alpha-ketoglutarate. [, ]
Q2: What are the downstream effects of thiamine pyrophosphate deficiency?
A2: TPP deficiency impairs the activity of key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. This can lead to the accumulation of pyruvate and lactate, potentially causing lactic acidosis and energy depletion, particularly affecting tissues with high glucose dependence like the brain and heart. [, , ]
Q3: What is the molecular formula and weight of thiamine pyrophosphate?
A3: The molecular formula of TPP is C12H19N4O7P2S, and its molecular weight is 425.33 g/mol.
Q4: Are there any spectroscopic data available for thiamine pyrophosphate?
A4: Yes, TPP exhibits characteristic absorption spectra in the UV-Vis region. Researchers have used circular dichroism spectroscopy to quantitatively determine TPP concentrations, even in the presence of other compounds like dihydroxyethylthiamine pyrophosphate. [, ]
Q5: How stable is thiamine pyrophosphate under different conditions?
A5: TPP stability is influenced by factors such as pH, temperature, and the presence of metal ions. Studies have investigated its stability during storage and in various formulations. [, ]
Q6: What is the role of thiamine pyrophosphate in decarboxylation reactions?
A6: TPP facilitates the decarboxylation of alpha-keto acids by acting as an electron sink. Its thiazolium ring plays a crucial role in this process by forming a reactive intermediate with the substrate. [, ]
Q7: Are there any known instances of thiamine pyrophosphate exhibiting catalytic selectivity?
A7: Yes, research suggests that the enzyme pyruvate dehydrogenase complex (PDC) from pigeon breast muscle exhibits half-of-the-sites reactivity with 2-hydroxyethyl thiamine pyrophosphate, indicating a degree of selectivity in substrate binding and catalysis. []
Q8: Beyond its role as a coenzyme, are there other applications of thiamine pyrophosphate?
A8: Research has explored the potential therapeutic benefits of TPP, such as mitigating the ototoxic effects of cisplatin, a chemotherapy drug. [, ]
Q9: Have there been any computational studies on thiamine pyrophosphate and its interactions?
A9: Yes, researchers have used computational methods to investigate the binding of TPP analogs to the eukaryotic riboswitch, providing insights into the structural basis of their interactions. []
Q10: How does the structure of thiamine pyrophosphate relate to its activity?
A10: Modifications to the TPP structure can significantly impact its activity. For instance, replacing the 4'-amino group renders the molecule inactive as a cofactor for pyruvate decarboxylase in both oxidative and non-oxidative reactions. [] The substitution of amino acids around the phosphorylation site of branched-chain alpha-ketoacid dehydrogenase also affects its catalytic activity and phosphorylation by its kinase. []
Q11: What strategies are employed to improve the stability and bioavailability of thiamine pyrophosphate in pharmaceutical formulations?
A11: Various formulation approaches, including encapsulation techniques and the use of stabilizers, are being investigated to enhance TPP's stability and delivery. []
Q12: Are there specific regulatory guidelines for thiamine pyrophosphate use in pharmaceutical products?
A12: While TPP itself is generally recognized as safe, specific regulations and guidelines depend on its intended use and the regulatory bodies of different countries. []
Q13: What is the evidence supporting the protective effect of thiamine pyrophosphate against cisplatin-induced ototoxicity?
A13: Studies on guinea pig models have demonstrated that administering TPP systemically provided significant protection against cisplatin-induced damage to the cochlea. []
Q14: Can you elaborate on the research investigating the role of thiamine pyrophosphate in preventing infertility associated with ovarian ischemia-reperfusion injury in diabetic rats?
A14: A study focusing on diabetic rat models revealed that TPP successfully prevented infertility resulting from ovarian ischemia-reperfusion injury. Interestingly, this protective effect was not solely attributed to its antioxidant activity, suggesting additional mechanisms might be involved. []
Q15: Has there been any research on thiamine pyrophosphate's potential in treating gastrointestinal complications?
A15: Research indicates that TPP effectively mitigates methotrexate-induced oxidative damage in rat gastric tissue, highlighting its potential in addressing gastrointestinal complications associated with certain medications. []
Q16: Are there any known cases of resistance to thiamine pyrophosphate or its analogs?
A16: The research papers provided do not specifically address resistance mechanisms related to TPP or its analogs.
Q17: Are there any biomarkers that can be used to monitor thiamine pyrophosphate levels or predict its efficacy?
A17: While erythrocyte transketolase activity has been used to assess thiamine status, the research suggests that this marker might not be a reliable indicator in all cases, particularly in conditions like Leigh's disease. [] Further research is needed to identify more specific and sensitive biomarkers for TPP.
Q18: What analytical techniques are commonly employed to quantify thiamine pyrophosphate?
A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, including post-column derivatization, is widely used for accurate and sensitive quantification of TPP in biological samples. []
Q19: How is the quality of thiamine pyrophosphate ensured during manufacturing and distribution?
A19: Stringent quality control measures are employed throughout the manufacturing and distribution processes to ensure the purity, potency, and stability of TPP in pharmaceutical products. []
Q20: What is known about the biocompatibility and biodegradability of thiamine pyrophosphate?
A20: TPP, being a naturally occurring coenzyme, exhibits excellent biocompatibility. While its biodegradation pathways are not fully elucidated in the provided research, it is expected to degrade into naturally occurring metabolites. []
Q21: Are there any alternative compounds or strategies being explored to address thiamine pyrophosphate deficiency or enhance its therapeutic effects?
A21: Research is ongoing to identify alternative TPP analogs with improved pharmacological properties. Additionally, strategies to enhance TPP uptake and utilization within cells are being investigated. []
Q22: What are the considerations for the recycling and waste management of thiamine pyrophosphate-containing products?
A22: While specific guidelines might vary, responsible waste management practices, including proper disposal of pharmaceutical waste, should be followed. []
Q23: What are some of the key milestones in the research and understanding of thiamine pyrophosphate?
A23: The discovery of thiamine and its role as a vital nutrient in the early 20th century marked a significant milestone. Subsequent research unraveling the structure and function of TPP as a coenzyme further advanced our understanding of its importance in metabolism. []
Q24: What are the potential areas for future research and development related to thiamine pyrophosphate?
A24: Further investigation into TPP's role in various diseases, the development of novel TPP analogs with enhanced therapeutic potential, and the exploration of targeted drug delivery systems represent promising avenues for future research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



